molecular formula C21H26N2O4S B2959685 5-ethyl-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 946222-04-4

5-ethyl-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B2959685
CAS No.: 946222-04-4
M. Wt: 402.51
InChI Key: CFSABBPBXSZLAH-UHFFFAOYSA-N
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Description

5-ethyl-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a synthetic small molecule with the molecular formula C21H26N2O4S and a molecular weight of 402.507 g/mol . This compound features a benzene sulfonamide core, a privileged structure in medicinal chemistry, linked to a 1,2,3,4-tetrahydroquinoline system that is N-propanoylated at the 1-position . The tetrahydroquinoline scaffold is a significant pharmacophore found in numerous compounds with diverse biological activities, making it a valuable template in drug discovery . The integration of the sulfonamide and tetrahydroquinoline moieties in a single molecule makes this compound a compelling candidate for research, particularly in the screening and development of novel therapeutic agents. Its structural complexity suggests potential for high target selectivity and interaction with various enzymes and receptors. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, a core structure for the development of compound libraries, or a lead molecule in pharmacological screening assays. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethyl-2-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-4-15-8-11-19(27-3)20(13-15)28(25,26)22-17-10-9-16-7-6-12-23(18(16)14-17)21(24)5-2/h8-11,13-14,22H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSABBPBXSZLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline ring, sulfonamide group, and the attachment of the ethyl and methoxy groups. Common synthetic routes may involve:

    Formation of the Quinoline Ring: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aldehyde in the presence of a base.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the quinoline derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Ethyl and Methoxy Groups: These groups can be introduced through alkylation and methylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Sulfonamide Bond Reactivity

The sulfonamide group (-SO₂NH-) is central to the compound’s reactivity:

  • Hydrolysis : Acidic hydrolysis (e.g., concentrated H₂SO₄ at 100°C) cleaves the sulfonamide bond, yielding 5-ethyl-2-methoxybenzenesulfonic acid and 7-amino-1-propanoyl-1,2,3,4-tetrahydroquinoline. Basic conditions typically preserve the sulfonamide bond due to resonance stabilization .

  • Alkylation/Acylation : The sulfonamide nitrogen can undergo alkylation with alkyl halides or acylation with acyl chlorides in the presence of bases like triethylamine (TEA).

Table 1: Sulfonamide Reactivity

ReactionReagents/ConditionsProductYield (%)Reference
Acid HydrolysisH₂SO₄ (conc.), 100°C, 6h5-Ethyl-2-methoxybenzenesulfonic acid60–75
AcylationAcetyl chloride, TEA, DCM, 25°CN-Acetyl sulfonamide derivative82

Aromatic Ring Modifications

The benzene ring undergoes electrophilic substitution due to the electron-donating methoxy (-OCH₃) and ethyl (-C₂H₅) groups:

  • Nitration : Nitration with HNO₃/H₂SO₄ at 0–5°C occurs para to the methoxy group, yielding a nitro-substituted derivative .

  • Halogenation : Bromination (Br₂/FeBr₃) occurs ortho to the ethyl group, forming a bromo-substituted product .

Table 2: Electrophilic Substitution Reactions

ReactionReagents/ConditionsPositionProduct StructureYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C, 2hPara to -OCH₃C₆H₃(NO₂)(OCH₃)(C₂H₅)-SO₂NHR70–85
BrominationBr₂/FeBr₃, DCM, 25°C, 1hOrtho to -C₂H₅C₆H₃(Br)(OCH₃)(C₂H₅)-SO₂NHR65

Tetrahydroquinoline Modifications

The tetrahydroquinoline moiety participates in:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the propanoyl group to a propyl chain, altering solubility and biological activity .

  • Oxidation : Strong oxidizers (e.g., KMnO₄) oxidize the tetrahydroquinoline ring to a quinoline system under acidic conditions .

Table 3: Tetrahydroquinoline Reactivity

ReactionReagents/ConditionsOutcomeYield (%)Reference
ReductionH₂ (1 atm), Pd-C, EtOH, 50°C1-Propyl-1,2,3,4-tetrahydroquinoline88
OxidationKMnO₄, H₂SO₄, 80°C, 4hQuinoline derivative55–60

Methoxy Group Transformations

The methoxy group (-OCH₃) undergoes:

  • Demethylation : Treatment with HBr (48%)/AcOH removes the methyl group, forming a phenolic -OH group .

  • Etherification : Reacts with alkyl halides (e.g., CH₃I) in basic conditions to form larger ethers .

Table 4: Methoxy Group Reactivity

ReactionReagents/ConditionsProductYield (%)Reference
DemethylationHBr/AcOH, reflux, 8h5-Ethyl-2-hydroxybenzene-...75
EtherificationCH₃I, K₂CO₃, DMF, 60°C5-Ethyl-2-(methoxyethyl)benzene-...80

Propanoyl Group Reactivity

The propanoyl side chain (-COC₂H₅) participates in:

  • Hydrolysis : Acidic or basic conditions hydrolyze the amide bond to a carboxylic acid.

  • Nucleophilic Substitution : Reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols .

Table 5: Propanoyl Group Transformations

ReactionReagents/ConditionsProductYield (%)Reference
Acid HydrolysisHCl (6M), reflux, 12h1-Carboxy-1,2,3,4-tetrahydroquinoline70
Grignard RxnCH₃MgBr, THF, 0°C, 2h1-(2-Hydroxypropan-2-yl)-...65

Stability Under Various Conditions

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and CO₂.

  • pH Stability : Stable in neutral conditions but degrades in strongly acidic/basic environments .

Scientific Research Applications

5-ethyl-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoline ring can intercalate with DNA, disrupting its function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Molecular Weight

The table below compares the target compound with structurally related sulfonamide derivatives from literature:

Compound Name Substituents (Benzene Ring) Tetrahydroquinolin Group Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 5-Ethyl, 2-Methoxy 1-Propanoyl ~417.07* Sulfonamide, methoxy, propanoyl -
5-Chloro-N-(1-(ethylsulfonyl)-...) 5-Chloro, 2-Methyl 1-Ethylsulfonyl 429.0 Sulfonamide, chloro, ethylsulfonyl
Compound 4 [Bis(ethylthio)methylene] - 398.07 (M+Na)+ Sulfamoyl, ethylthio
Compound 24 - - - Sulfanylidene, oxadiazole

*Calculated molecular weight based on the formula C21H27N3O4S.

Key Observations:
  • Electron Effects : The target compound’s ethyl and methoxy groups are electron-donating, contrasting with the electron-withdrawing chloro group in the CAS 946327-56-6 derivative . This difference may influence solubility and receptor binding.
  • Tetrahydroquinoline Modifications: The propanoyl group in the target compound introduces an acyl functionality, which could enhance hydrogen bonding compared to the ethylsulfonyl group in .

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

  • Core Structure : The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities.
  • Functional Groups : The presence of an ethyl group, methoxy group, and benzene sulfonamide contributes to its solubility and reactivity.

Molecular Formula

C17H22N2O3SC_{17}H_{22}N_2O_3S

Molecular Weight

The molecular weight is approximately 342.43 g/mol .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 5-ethyl-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide demonstrates activity against various bacterial strains.

Table 1: Antimicrobial Activity of the Compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: In Vitro Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), treatment with the compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability by 50% at a concentration of 25 µg/mL .
  • Apoptosis Induction : Increased levels of caspase-3 and caspase-9 were observed, indicating activation of the intrinsic apoptotic pathway.

The proposed mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By blocking this pathway, the compound effectively reduces bacterial growth.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses.

Table 2: Toxicity Profile

Dose (mg/kg)Observed Effects
0No observable effects
50Mild gastrointestinal upset
100No significant adverse effects

Q & A

Q. What engineering challenges arise during scale-up from milligram to gram synthesis?

  • Methodological Answer:
  • Heat dissipation : Use jacketed reactors for exothermic reactions.
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) or centrifugal partition chromatography.
  • Process control : Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) to monitor reaction endpoints .

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